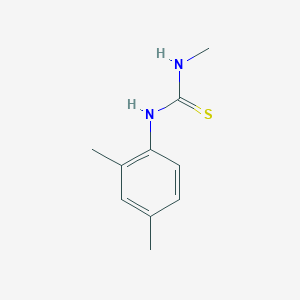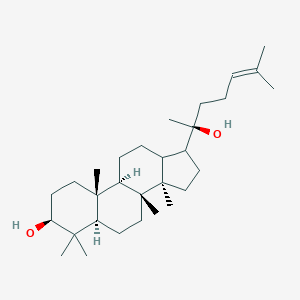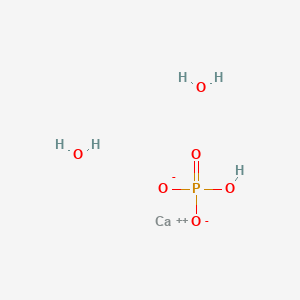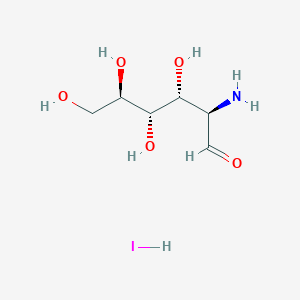
3-Methyl-1-(2,4-Xylyl)thioharnstoff
Übersicht
Beschreibung
3-Methyl-1-(2,4-xylyl)thiourea (3M1TU) is an organosulfur compound with a variety of applications in scientific research. It is a colorless solid that is soluble in water and alcohol, and is relatively stable under normal laboratory conditions. 3M1TU has been used as a reagent in many different types of chemical reactions, and is also known for its ability to bind to and activate various proteins, making it a valuable tool for biochemistry and pharmacology research.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
3-Methyl-1-(2,4-Xylyl)thioharnstoff-Derivate wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Forschungsergebnisse zeigen, dass diese Verbindungen die Aktivität von Enzymen im Stoffwechsel beeinflussen und signifikante antibakterielle Eigenschaften aufweisen. Beispielsweise haben bestimmte Derivate eine vielversprechende Aktivität gegen gramnegative E. coli und grampositive S. aureus gezeigt, was auf ihr Potenzial zur Entwicklung neuer antibakterieller Therapeutika hindeutet .
Antioxidative Eigenschaften
Diese Verbindungen wurden auch auf ihre antioxidativen Aktivitäten untersucht. Einige Derivate zeigten eine bessere DPPH-Radikalfängerpotenz im Vergleich zu Ascorbinsäure, was auf ihr Potenzial als Antioxidationsmittel hindeutet. Diese Eigenschaft ist besonders wichtig im Zusammenhang mit oxidativen Stress-bedingten Krankheiten .
Antifungal Wirksamkeit
Die strukturelle Optimierung von this compound hat zu verbesserten antifungalen Eigenschaften geführt. Derivate wurden gegen verschiedene pflanzenpathogene Pilze getestet und zeigten inhibitorische Wirkungen, die diejenigen traditioneller antifungaler Mittel übertrafen. Dies deutet auf ihre Anwendung im Pflanzenschutz und der Behandlung von Pilzinfektionen hin .
Antidiabetisches Potenzial
Studien haben neue Thioharnstoffderivate synthetisiert, um ihre antidiabetischen Eigenschaften zu untersuchen. Diese Verbindungen wurden auf ihre Fähigkeit untersucht, antidiabetische Wirkungen zu zeigen, was zu neuen therapeutischen Optionen für die Behandlung von Diabetes führen könnte .
Molekularinteraktionen und Supramolekulare Chemie
Die Derivate von this compound wurden mit Röntgenkristallographie und Hirshfeld-Oberflächenanalyse untersucht. Die Ergebnisse zeigen verschiedene intermolekulare Wechselwirkungen, wie Wasserstoffbrückenbindungen und π–π-Stapelung, die für die Stabilisierung supramolekularer Strukturen entscheidend sind. Dieses Wissen ist wertvoll für die Konstruktion von Molekülen mit spezifischen Eigenschaften und Funktionen .
Spektroskopische Analyse
Elementaranalysen und NMR-Spektroskopie wurden eingesetzt, um die chemische Struktur von this compound-Derivaten zu charakterisieren. Diese Techniken liefern Einblicke in die molekulare Zusammensetzung und Anordnung, die für das Verständnis der Reaktivität und der potenziellen Anwendungen der Verbindung unerlässlich sind .
Wirkmechanismus
Target of Action
3-Methyl-1-(2,4-xylyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives have been shown to interact with various enzymes involved in metabolism . They have also demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Biochemical Pathways
Thiourea derivatives have been found to modulate the activity of many enzymes involved in metabolism . .
Result of Action
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Safety and Hazards
Zukünftige Richtungen
Thiourea and its derivatives have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts . The interest in acyl thioureas has continually been escalating owing to their extensive applications .
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-7-4-5-9(8(2)6-7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAOAIZJMMTSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157793 | |
| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13278-55-2 | |
| Record name | N-(2,4-Dimethylphenyl)-N′-methylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(2,4-xylyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)











![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
